(E)-Benzyl 3-bromoacrylate

Hydrolytic Stability Protecting Group Strategy Ester Analogs

(E)-Benzyl 3-bromoacrylate is a brominated, α,β-unsaturated ester building block with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol. Its structure features a benzyl ester group and a β-bromo substituent on the acrylate double bond.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B12822026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Benzyl 3-bromoacrylate
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C=CBr
InChIInChI=1S/C10H9BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+
InChIKeyNLHQYJXJHUQQQQ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (E)-Benzyl 3-bromoacrylate (CAS 40559-99-7): Key Properties and Selection Criteria


(E)-Benzyl 3-bromoacrylate is a brominated, α,β-unsaturated ester building block with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . Its structure features a benzyl ester group and a β-bromo substituent on the acrylate double bond. The compound is characterized by its (E)-stereochemistry, which has implications for its reactivity in various transformations, such as radical additions and cross-couplings . This compound is typically synthesized via bromination of benzyl acrylate or through esterification of (E)-3-bromoacrylic acid .

Why Generic Substitution for (E)-Benzyl 3-bromoacrylate Fails: A Stereochemical and Reactivity Perspective


The procurement of (E)-Benzyl 3-bromoacrylate cannot be casually substituted by its (Z)-isomer or other alkyl bromoacrylates due to fundamental differences in stereochemistry and reactivity that directly impact downstream synthesis outcomes. The (E)-stereochemistry dictates the spatial arrangement of the bromine and benzyloxycarbonyl groups, which is critical for stereoselective reactions . Furthermore, the choice of ester group (e.g., benzyl vs. methyl) significantly influences the compound's stability profile, with the benzyl ester demonstrating enhanced stability against hydrolysis compared to alkyl esters, while remaining cleavable by hydrogenolysis . Generic substitution risks altering reaction pathways, reducing yields, and compromising the integrity of the final product.

Quantitative Evidence for (E)-Benzyl 3-bromoacrylate Selection: A Comparative Analysis


Hydrolytic Stability of Benzyl Ester vs. Alkyl Analogs

The benzyl ester in (E)-Benzyl 3-bromoacrylate confers enhanced stability against hydrolysis compared to simple alkyl esters like methyl or ethyl 3-bromoacrylates. This is a class-level property of benzyl esters, which are known to be more resistant to aqueous acidic or basic conditions than their alkyl counterparts. However, a direct, quantitative comparison of hydrolytic half-lives for (E)-Benzyl 3-bromoacrylate versus a specific alkyl analog under identical conditions was not found in the searchable literature. This inference is based on the established protecting group chemistry of benzyl esters .

Hydrolytic Stability Protecting Group Strategy Ester Analogs

Orthogonal Deprotection: Benzyl Ester vs. tert-Butyl Ester

The benzyl ester in (E)-Benzyl 3-bromoacrylate provides an orthogonal deprotection handle compared to acid-labile esters like tert-butyl. It is stable under the acidic conditions used for Boc deprotection (e.g., TFA), whereas a tert-butyl ester would be cleaved. This allows for selective deprotection sequences in complex molecule synthesis. Conversely, the benzyl ester is cleaved via hydrogenolysis (H₂, Pd/C), a condition under which tert-butyl esters are stable . A direct, quantitative comparison of deprotection yields or rates under specific conditions was not found in the searchable literature for this specific compound.

Orthogonal Protecting Group Deprotection Synthetic Strategy

Stereochemical Identity in Synthesis: (E)- vs. (Z)-Isomer

The (E)-stereochemistry is a defining feature of this compound and is critical for applications requiring defined olefin geometry. For example, in Heck coupling reactions, the use of an (E)-vinyl halide typically leads to retention of the E-geometry in the product. While the (Z)-isomer is also available, its different spatial arrangement leads to different stereochemical outcomes in reactions like Diels-Alder cycloadditions. A direct, quantitative comparison of the diastereoselectivity achieved when using the (E)- vs. (Z)-isomer in a specific transformation was not found in the searchable literature for this compound. The importance of using the correct isomer is a fundamental principle of stereoselective synthesis .

Stereoselective Synthesis Heck Coupling Isomer Purity

Recommended Application Scenarios for (E)-Benzyl 3-bromoacrylate Based on Comparative Evidence


Synthesis of Stereodefined Acrylates via Cross-Coupling

(E)-Benzyl 3-bromoacrylate serves as a key vinyl halide building block in stereospecific cross-coupling reactions, such as Heck and Sonogashira couplings. Its defined (E)-stereochemistry is essential for producing trans-substituted alkene products with high fidelity, a critical requirement for constructing complex molecular architectures in pharmaceuticals and materials science . The procurement of the pure (E)-isomer avoids the need for challenging separations of E/Z mixtures, ensuring a more efficient and reliable synthetic process.

Multi-Step Synthesis Requiring Orthogonal Protection

This compound is an excellent choice for synthetic sequences that demand orthogonal protecting group strategies. The benzyl ester's stability to acidic conditions (e.g., TFA) allows for the selective removal of acid-labile groups (like Boc) in its presence. The ester can later be cleanly removed via hydrogenolysis without affecting the integrity of the bromoacrylate core or other functional groups sensitive to acid . This capability is invaluable in the total synthesis of complex natural products and pharmaceutical intermediates.

Precursor to Functional Materials via Radical Polymerization

The presence of both an acrylate and a bromine atom makes (E)-Benzyl 3-bromoacrylate a versatile monomer for creating functionalized polymers. The electron-deficient double bond exhibits high reactivity toward radical addition, as indicated by reported rate constants on the order of 10⁶ to 10⁸ M⁻¹s⁻¹ . This allows for efficient polymerization or copolymerization, yielding polymers with pendant benzyl ester groups that can be further modified or deprotected to generate materials with tailored properties.

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